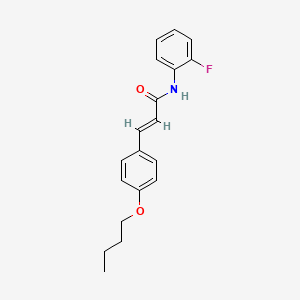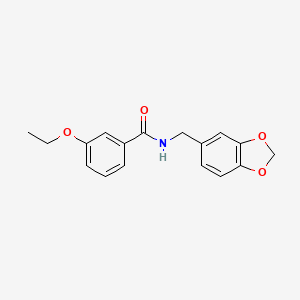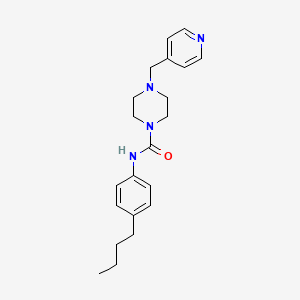
3-(4-butoxyphenyl)-N-(2-fluorophenyl)acrylamide
Overview
Description
3-(4-butoxyphenyl)-N-(2-fluorophenyl)acrylamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of acrylamides, which are widely used in industrial and research settings. The purpose of
Mechanism of Action
The mechanism of action of 3-(4-butoxyphenyl)-N-(2-fluorophenyl)acrylamide involves the inhibition of specific enzymes that are involved in the progression of certain diseases. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function in individuals with Alzheimer's disease.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-butoxyphenyl)-N-(2-fluorophenyl)acrylamide have been studied extensively in vitro and in vivo. This compound has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. In addition, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(4-butoxyphenyl)-N-(2-fluorophenyl)acrylamide in lab experiments is its high potency and specificity. This compound has been shown to have a high affinity for certain enzymes, making it an effective tool for studying their activity. However, one of the main limitations of using this compound is its toxicity. It is important to use appropriate safety measures when handling this compound in the lab.
Future Directions
There are several future directions for research on 3-(4-butoxyphenyl)-N-(2-fluorophenyl)acrylamide. One area of interest is the development of new drugs based on this compound for the treatment of diseases such as cancer and Alzheimer's disease. Another area of research is the investigation of the mechanisms underlying the neuroprotective and cognitive-enhancing effects of this compound. Additionally, the synthesis of new analogs of 3-(4-butoxyphenyl)-N-(2-fluorophenyl)acrylamide with improved potency and specificity is an area of ongoing research.
Scientific Research Applications
3-(4-butoxyphenyl)-N-(2-fluorophenyl)acrylamide has been investigated for its potential applications in various scientific fields. One of the main areas of research is in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's disease. This compound has been shown to inhibit the activity of certain enzymes that are involved in these diseases, making it a promising candidate for drug development.
properties
IUPAC Name |
(E)-3-(4-butoxyphenyl)-N-(2-fluorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO2/c1-2-3-14-23-16-11-8-15(9-12-16)10-13-19(22)21-18-7-5-4-6-17(18)20/h4-13H,2-3,14H2,1H3,(H,21,22)/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKAWGVLQQTOKM-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-bromo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4733165.png)
![N-[2-(4-chlorophenyl)-1-(hydrazinocarbonyl)vinyl]benzamide](/img/structure/B4733174.png)
![5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B4733183.png)
![ethyl (3-{[1-(2,3-dichlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B4733194.png)
![5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4733203.png)
![4-chloro-N'-{3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-4-methoxybenzylidene}-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B4733206.png)
![methyl 4-{2-cyano-3-[(2-furylmethyl)amino]-3-oxo-1-propen-1-yl}benzoate](/img/structure/B4733214.png)
![1-benzyl-5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4733215.png)
![N-(4-chloro-2-fluorophenyl)-N'-[1-(2,4-dimethylphenyl)ethyl]urea](/img/structure/B4733234.png)
![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4733237.png)
![N-{[(2-oxo-2-phenylethyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4733252.png)


![6-[(2,6-dimethyl-1-piperidinyl)sulfonyl]-4-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4733281.png)